3-Phenyl-1H-pyrazole-5-carboxylic acid has been synthesized through various methods, including the reaction of phenylhydrazine with acetoacetic acid and subsequent cyclization []. Its structure and properties have been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 3-phenyl-1H-pyrazole-5-carboxylic acid might possess various biological activities, including:
Studies have shown that this compound exhibits antibacterial and antifungal properties against various pathogens [, ].
In vitro studies indicate that 3-phenyl-1H-pyrazole-5-carboxylic acid might possess anti-inflammatory properties [].
Research suggests that this compound might act as an antioxidant, potentially offering protection against oxidative stress [].
3-Phenyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. Its molecular formula is C10H8N2O2, and it has a molecular weight of approximately 188.19 g/mol . This compound features a phenyl group attached to the pyrazole, contributing to its unique properties and reactivity. It is identified by the CAS number 1134-49-2 and is known for its potential applications in various fields, including medicinal chemistry and agrochemicals.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved physicochemical properties.
Research indicates that 3-phenyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities, including:
These biological activities highlight the compound's potential as a lead structure for pharmaceutical development.
The synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods:
Each method provides different yields and purities, influencing the choice based on the intended application.
3-Phenyl-1H-pyrazole-5-carboxylic acid finds applications in several areas:
These applications underscore its versatility in both scientific research and industrial contexts.
Interaction studies involving 3-phenyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with biological targets. Key findings include:
Understanding these interactions is crucial for optimizing its use in drug design and development.
Several compounds share structural similarities with 3-phenyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Pyridinyl-3-phenyl-pyrazole | C12H10N2 | Contains a pyridine ring; different reactivity profile. |
1-Methyl-3-phenyl-pyrazole | C11H10N2 | Methyl substitution alters physical properties. |
1-(3-Methylphenyl)-3-pyrazole | C17H14N2 | Larger substituent influences biological activity. |
What distinguishes 3-phenyl-1H-pyrazole-5-carboxylic acid from these similar compounds is its specific substitution pattern on the pyrazole ring and the presence of the carboxylic acid group, which significantly impacts its solubility, reactivity, and biological activity. This unique combination makes it particularly interesting for further research and development in medicinal chemistry and related fields.
Classical routes to 3-phenyl-1H-pyrazole-5-carboxylic acid often involve cyclocondensation reactions. A representative method starts with 3-acetylindole (3), which undergoes alkylation with alkyl bromides to form intermediates such as N-alkyl-3-acetyl-indole derivatives (4a–c). Subsequent treatment with diethyl oxalate in the presence of sodium methoxide yields β-diketoesters (5a–c), which exist in keto-enol tautomeric forms. Hydrazine monohydrate then facilitates cyclization to form the pyrazole ring, producing ester derivatives (2a–c) with yields ranging from 46% to 93%. Alkaline hydrolysis of these esters yields the carboxylic acid derivatives (1a–d), with the final product confirmed via NMR and X-ray crystallography.
Table 1: Classical Synthesis of Pyrazole Carboxylic Acids
Starting Material | Reagents | Conditions | Yield (%) | Reference |
---|---|---|---|---|
3-Acetylindole | Diethyl oxalate, hydrazine | MeOH, reflux | 46–93 | |
Ethyl acetoacetate | Phenylhydrazine, imidazole | H₂O, rt | 85–90 |
Transition metal catalysts have revolutionized pyrazole synthesis. For instance, CoFe₂O₄@SiO₂@CPTES@Melamine, a magnetic nanocatalyst, enables efficient one-pot synthesis of pyrazole derivatives via three-component reactions involving phenylhydrazine, malononitrile, and aldehydes in water at room temperature. This method achieves yields up to 94% with a catalyst loading of 10 mg and exhibits recyclability for five cycles without significant activity loss. Similarly, Pd-based catalysts like P1 and P2 facilitate Suzuki-Miyaura cross-coupling of unprotected pyrazole halides under mild conditions, broadening access to aryl-substituted derivatives.
Table 2: Catalytic Methods for Pyrazole Synthesis
Catalyst | Substrates | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
CoFe₂O₄@SiO₂ | Aldehydes, malononitrile | H₂O, rt | 90–94 | >95% |
Pd/P1 | 3-Chloroindazole | Dioxane/H₂O, 60°C | 95 | XII/II = 10:1 |
Post-synthetic modifications of the pyrazole core enable diversification. For example, 3-phenyl-1H-pyrazole-5-carboxylic acid undergoes esterification or amidation via its acid chloride intermediate (3). Reaction with 2,3-diaminopyridine yields 1H-pyrazole-3-carboxamide (5) in 69% yield, while prolonged heating in benzene produces imidazo[4,5-b]pyridine derivatives (6). Computational studies reveal that the reaction mechanism involves nucleophilic attack and rearrangement steps.
Recent advances emphasize eco-friendly protocols. Microwave-assisted multicomponent reactions (MCRs) using water or ethanol as solvents reduce reaction times from hours to minutes. For instance, imidazole-catalyzed condensation of ethyl acetoacetate, hydrazines, and aldehydes in aqueous media achieves 85–90% yields with minimal waste. Solvent-free conditions and biodegradable catalysts like ZnO/ZrO₂ further enhance sustainability, as demonstrated in the synthesis of pyrazole-based triazolidin-3-one derivatives.
Table 3: Green Synthesis Parameters
Method | Catalyst | Solvent | Time (min) | Yield (%) |
---|---|---|---|---|
MCR | Imidazole | H₂O | 30 | 85–90 |
Ultrasound | L-Tyrosine | H₂O/EtOH | 15 | 88 |
The structure-activity relationship studies of 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have revealed significant insights into how different substituents modulate biological activity and selectivity profiles. Research has demonstrated that the electronic nature and positioning of substituents critically influence the compound's interaction with various biological targets [1] [2].
Electronic Effects of Substituents
Electron-rich substituents, such as methoxy groups and benzodioxolane moieties, have been shown to be well-tolerated for biological activity but do not significantly enhance potency compared to the unsubstituted parent compound [1]. These electron-donating groups maintain the baseline activity while providing minimal improvements in selectivity. In contrast, electron-deficient substituents like cyanoaryl moieties consistently lead to reduced activity against target enzymes, suggesting that decreased π-electron density negatively impacts binding interactions [1].
Halogen Substitution Patterns
Halogen substituents, particularly chlorine and fluorine, have demonstrated unique effects on both activity and selectivity. The introduction of halogen atoms at strategic positions has been shown to enhance selectivity factors by 100-500 fold through halogen bonding interactions [1]. The positioning of halogens is critical, with meta-substitution often providing superior selectivity compared to para or ortho positions. Compounds bearing 3-chloro-2-fluorophenyl substitution patterns have shown particularly favorable activity profiles [2].
Acidic Functional Groups
The incorporation of acidic functionalities, including carboxyl groups and their bioisosteres, represents one of the most significant modifications for enhancing biological activity. Carboxyphenyl moieties, particularly when positioned at the meta location, have been shown to increase activity against specific enzyme isoforms through ionic interactions with arginine residues in the active site [1]. Phenol derivatives and phenyltetrazole moieties have demonstrated dual activity profiles, with compounds like those bearing halophenol groups in para-position showing the strongest increases in activity against multiple targets [1].
N-Substitution Effects
Modifications at the nitrogen positions of the pyrazole ring have revealed complex structure-activity relationships. N-methylation typically results in a 4-6 fold decrease in activity compared to the unsubstituted parent compound, while N-aryl substitutions show more variable effects depending on the electronic nature of the aryl group [1]. N-benzyl extensions have proven to be particularly well-tolerated, maintaining activity levels while providing opportunities for further optimization through additional substituents on the benzyl moiety [1].
The electronic distribution within the 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold plays a fundamental role in determining biological activity and selectivity profiles. Computational studies and experimental evidence have identified key electronic features that govern molecular recognition and binding affinity [3] [4].
Pyrazole Ring Electronic Properties
The pyrazole ring system exhibits unique electronic characteristics that distinguish it from other five-membered heterocycles. The C-4 position demonstrates high electron density, making it particularly electron-rich and capable of engaging in favorable electrostatic interactions with target proteins [4]. The electron density distribution shows that C-3 and C-5 positions are relatively electron-deficient, which influences the substitution patterns that lead to optimal activity [4].
Tautomeric Equilibrium Effects
The tautomeric behavior of 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives significantly influences their electronic properties and binding characteristics. The equilibrium between different tautomeric forms is modulated by substituent electronic effects, with electron-donating groups favoring the C-3 tautomer and electron-withdrawing groups stabilizing the C-5 tautomer [5]. This tautomeric preference directly impacts the spatial orientation of functional groups and their ability to form key intermolecular interactions.
Conformational Analysis
Crystallographic studies have revealed that the overall conformation of phenylpyrazole carboxylic acid derivatives can be described by the relative orientation of two planar fragments: the phenyl ring and the pyrazole-carboxylic acid system [6]. The dihedral angles between these fragments are influenced by substituent effects and intramolecular interactions, particularly when electron-withdrawing or bulky groups are present.
Charge Distribution Patterns
Detailed quantum chemical calculations have shown that the introduction of substituents significantly alters the charge distribution within the pyrazole scaffold. The carboxylic acid group at the C-5 position creates a region of electron deficiency that is essential for hydrogen bonding and ionic interactions with biological targets [7]. The phenyl ring at C-3 provides a π-electron-rich region that can engage in aromatic-aromatic interactions, with the electron density being modulated by the nature of phenyl substituents.
Geometric Constraints
The relatively rigid structure of the diphenylpyrazole core creates specific geometric constraints that influence binding selectivity. Unlike more flexible scaffolds, the pyrazole ring system cannot easily adopt conformations that allow simultaneous interaction with multiple binding subsites, which explains why certain selectivity profiles are difficult to achieve with this scaffold [1]. The geometric arrangement of pharmacophoric elements is largely predetermined by the scaffold geometry, making substituent positioning critical for optimizing interactions with specific target sites.
Comprehensive pharmacophore mapping studies of 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have identified essential molecular features required for biological activity and selectivity. These studies have utilized both ligand-based and structure-based approaches to elucidate the spatial arrangement of chemical features necessary for target recognition [8] [9].
Essential Pharmacophore Features
The pharmacophore model for active 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives consists of several critical features. The primary hydrogen bond acceptor feature is located at the carboxyl oxygen and N-2 position of the pyrazole ring, which forms essential interactions with arginine residues and backbone atoms in target binding sites [9]. The hydrogen bond donor capability is provided by the carboxyl hydroxyl group and the N-1 position when present as the NH tautomer [8].
The aromatic ring systems, including both the phenyl and pyrazole rings, serve as essential pharmacophore features that engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine and phenylalanine [9]. These interactions are fundamental to the binding affinity and contribute significantly to the selectivity profiles observed for different derivatives.
Hydrophobic and Lipophilic Regions
Pharmacophore mapping has identified specific hydrophobic regions that are critical for binding optimization. The phenyl ring substituents occupy lipophilic pockets in target binding sites, and the nature of these substituents directly influences the strength of hydrophobic interactions [8]. The mapping studies have shown that the spatial arrangement of these hydrophobic features must be precisely positioned to achieve optimal binding geometry.
Ionic Interaction Sites
The carboxylate anion formed at physiological pH represents a crucial ionic interaction site that engages with positively charged residues in target binding sites. Pharmacophore analysis has demonstrated that this ionic interaction is particularly important for selectivity between different enzyme isoforms, as the positioning and orientation of charged residues varies between targets [9]. The strategic placement of additional ionic interaction sites through substituent modification has been shown to dramatically alter selectivity profiles.
Antipharmacophore Elements
Antipharmacophore analysis has identified molecular features that are detrimental to biological activity. Bulky substituents at specific positions, particularly at the ortho position of the phenyl ring, create steric hindrance that prevents optimal binding geometry [10]. Additionally, the presence of strongly electron-withdrawing groups at certain positions can disrupt the electronic complementarity required for binding.
Molecular Recognition Patterns
The pharmacophore model reveals that 3-phenyl-1H-pyrazole-5-carboxylic acid derivatives achieve molecular recognition through a combination of complementary interactions. The aromatic ring systems provide the primary binding anchor through π-π interactions, while the carboxylic acid group ensures proper orientation and additional binding energy through hydrogen bonding and ionic interactions [11]. The substituent patterns modulate these interactions by fine-tuning the electronic and steric properties of the pharmacophoric elements.
The pharmacophore mapping has also revealed that achieving high selectivity requires the precise spatial arrangement of multiple interaction features. Compounds that demonstrate exceptional selectivity, such as those with 1000-8000 fold preferences, achieve this through optimized positioning of pharmacophoric elements that take advantage of subtle differences in target binding site architecture [1]. This insight has proven crucial for rational drug design efforts aimed at developing highly selective compounds for specific biological targets.
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